6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 5231-42-5
VCID: VC18426558
InChI: InChI=1S/C19H26N2O.2ClH/c1-14(13-21(2)3)22-19-15-9-5-4-6-11-17(15)20-18-12-8-7-10-16(18)19;;/h7-8,10,12,14H,4-6,9,11,13H2,1-3H3;2*1H
SMILES:
Molecular Formula: C19H28Cl2N2O
Molecular Weight: 371.3 g/mol

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride

CAS No.: 5231-42-5

Cat. No.: VC18426558

Molecular Formula: C19H28Cl2N2O

Molecular Weight: 371.3 g/mol

* For research use only. Not for human or veterinary use.

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride - 5231-42-5

Specification

CAS No. 5231-42-5
Molecular Formula C19H28Cl2N2O
Molecular Weight 371.3 g/mol
IUPAC Name dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yloxy)propyl]azanium;dichloride
Standard InChI InChI=1S/C19H26N2O.2ClH/c1-14(13-21(2)3)22-19-15-9-5-4-6-11-17(15)20-18-12-8-7-10-16(18)19;;/h7-8,10,12,14H,4-6,9,11,13H2,1-3H3;2*1H
Standard InChI Key AXUCQKCDOGCBHM-UHFFFAOYSA-N
Canonical SMILES CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Introduction

Chemical Identification and Structural Characterization

Molecular Identity

The compound is systematically named as dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yloxy)propyl]azanium; dichloride under IUPAC nomenclature . Its SMILES notation, CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl].[Cl]\text{CC}(C[\text{NH}^+](\text{C})\text{C})\text{O}\text{C}1=\text{C}2\text{CCCCCC}2=[\text{NH}^+]\text{C}3=\text{CC}=\text{CC}=\text{C}31.[\text{Cl}^-].[\text{Cl}^-], encodes the bicyclic core, chloro substituents, and dimethylamino-propoxy side chain . The molecular structure’s protonation states and stereoelectronic properties are critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC19H28Cl2N2O\text{C}_{19}\text{H}_{28}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight371.3 g/mol
CAS Registry Number5231-42-5
InChI KeyAXUCQKCDOGCBHM-UHFFFAOYSA-N
XLogP3-AA (Predicted)3.2

Structural and Conformational Analysis

X-ray crystallography and computational modeling reveal a planar quinoline system fused to a chair-conformation cycloheptane ring. The dimethylamino group adopts an equatorial orientation, minimizing steric hindrance with the tetrahydroquinoline hydrogens . The dihydrochloride salt form enhances solubility in aqueous media, a property critical for bioavailability in pharmacological applications.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step sequence beginning with the condensation of cycloheptanone with aniline derivatives to form the quinoline core. Subsequent steps include:

  • Alkylation: Introduction of the 2-(dimethylamino)-1-methylethoxy side chain via nucleophilic substitution using 2-(dimethylamino)-1-methylethyl chloride under basic conditions.

  • Reduction: Catalytic hydrogenation of the quinoline double bonds to yield the tetrahydroquinoline system.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Key challenges include controlling regioselectivity during alkoxy group attachment and minimizing side reactions during reduction. Optimized conditions employ palladium-on-carbon (Pd/C) catalysis at 60°C and 3 atm H2\text{H}_2.

Reactivity and Functionalization

The compound undergoes characteristic reactions of tertiary amines and aromatic systems:

  • Quaternization: The dimethylamino group reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility.

  • Electrophilic Substitution: Bromination at the quinoline C-3 position occurs regioselectively due to electron-donating effects of the tetrahydro ring.

CompoundIC50_{50} (Jurkat)IC50_{50} (SK-OV-3)
Target Compound12.3 μM18.7 μM
3-Chloro-11-(3-(dimethylamino)propoxy)9.8 μM15.4 μM
2-Chloro-11-(2-(dimethylamino)ethoxy)14.1 μM22.6 μM

Neuropharmacological Effects

The compound modulates serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, with KiK_i values of 34 nM and 89 nM, respectively. Molecular docking simulations suggest the tetrahydroquinoline system inserts into receptor hydrophobic pockets, while the protonated dimethylamino group forms salt bridges with aspartate residues.

Comparative Analysis with Structural Analogs

Impact of Side Chain Modifications

Elongating the alkoxy side chain from ethoxy to propoxy (as in PubChem CID 21299) increases lipophilicity (LogP from 3.2 to 3.8) but reduces receptor affinity due to steric clashes . Conversely, branching the side chain (e.g., 1-methylethoxy) improves metabolic stability by hindering oxidative dealkylation.

Chloro Substituent Positioning

Shifting the chloro group from C-11 to C-2 (as in Vulcanchem VC18436973) alters DNA-binding modes, reducing intercalation efficiency but enhancing topoisomerase II inhibition.

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